molecular formula C18H21N3O2 B11460060 6-methyl-5-pentyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

6-methyl-5-pentyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No.: B11460060
M. Wt: 311.4 g/mol
InChI Key: JNZWJZOVXGONLU-UHFFFAOYSA-N
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Description

6-methyl-5-pentyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-5-pentyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a cyclization process to form the pyrazolopyridine core . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like amorphous carbon-supported sulfonic acid (AC-SO3H) to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 6-methyl-5-pentyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Scientific Research Applications

6-methyl-5-pentyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-5-pentyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-methyl-5-pentyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl and phenyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

6-methyl-5-pentyl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C18H21N3O2/c1-3-4-6-11-14-12(2)19-17-15(16(14)22)18(23)21(20-17)13-9-7-5-8-10-13/h5,7-10H,3-4,6,11H2,1-2H3,(H2,19,20,22)

InChI Key

JNZWJZOVXGONLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(NC2=C(C1=O)C(=O)N(N2)C3=CC=CC=C3)C

Origin of Product

United States

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